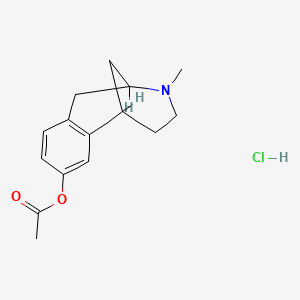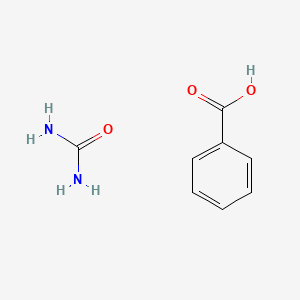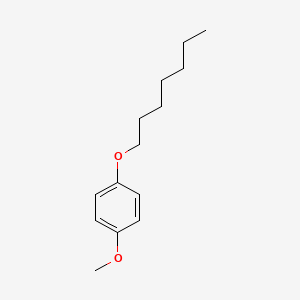
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structural features, which include a hexahydrobenzazocine core, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride typically involves multiple steps. One common method starts with the cyclization of appropriate precursors to form the hexahydrobenzazocine core. This is followed by the introduction of the methyl group at the 3-position and the acetate group at the 8-position. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the cyclization and functionalization reactions. The process is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction.
類似化合物との比較
Similar Compounds
- 1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(3-methyl-2-butenyl)-2,6-methano-3-benzazocin-8-ol
- Pentazocine
Uniqueness
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride is unique due to its specific structural features and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
23109-39-9 |
|---|---|
分子式 |
C15H20ClNO2 |
分子量 |
281.78 g/mol |
IUPAC名 |
(10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) acetate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-10(17)18-14-4-3-11-7-13-8-12(15(11)9-14)5-6-16(13)2;/h3-4,9,12-13H,5-8H2,1-2H3;1H |
InChIキー |
UQASHFLROBHAQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(CC3CC2CCN3C)C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)


![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)






